molecular formula C26H34ClN5O5S B14757851 Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-

Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-

Cat. No.: B14757851
M. Wt: 564.1 g/mol
InChI Key: TZDJMSJKPHUEKP-UHFFFAOYSA-N
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Description

Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl- is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various substituents through reactions such as chlorination, sulfonylation, and amination. Each step must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: This compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: This compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target and the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl- include:

    Acetamide derivatives: Compounds with similar acetamide structures but different substituents.

    Sulfonyl amides: Compounds containing the sulfonyl amide functional group.

    Pyrazole derivatives: Compounds with a pyrazole ring structure and various substituents.

Uniqueness

The uniqueness of Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl- lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H34ClN5O5S

Molecular Weight

564.1 g/mol

IUPAC Name

2-[2-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-5-(dimethylamino)anilino]-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-ethylacetamide

InChI

InChI=1S/C26H34ClN5O5S/c1-8-31(16-19-13-18(2)30(5)28-19)26(33)17-32(23-14-20(29(3)4)9-11-22(23)27)38(34,35)21-10-12-24(36-6)25(15-21)37-7/h9-15H,8,16-17H2,1-7H3

InChI Key

TZDJMSJKPHUEKP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NN(C(=C1)C)C)C(=O)CN(C2=C(C=CC(=C2)N(C)C)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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